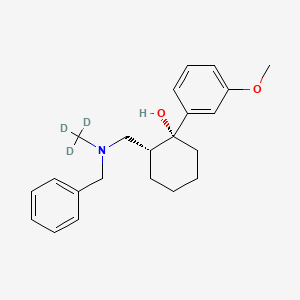

rac N-Benzyl-N-desmethyl Tramadol-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

rac N-Benzyl-N-desmethyl Tramadol-d3: is a labeled compound with the CAS number 1346601-74-8. It is a derivative of Tramadol, a synthetic analgesic used for pain relief. This compound is specifically labeled for research purposes, often used in analytical and experimental settings to study the pharmacokinetics and metabolism of Tramadol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl-N-desmethyl Tramadol-d3 involves the selective labeling of the desmethylated form of Tramadol. The process typically includes the following steps:

Desmethylation: Tramadol undergoes a desmethylation reaction to remove a methyl group, resulting in N-desmethyl Tramadol.

Benzylation: The N-desmethyl Tramadol is then reacted with a benzylating agent to introduce a benzyl group.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms (d3) into the benzyl group, resulting in this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions: rac N-Benzyl-N-desmethyl Tramadol-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form, Tramadol.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Tramadol.

Substitution: Various substituted benzyl derivatives

Applications De Recherche Scientifique

rac N-Benzyl-N-desmethyl Tramadol-d3 is widely used in scientific research, including:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tramadol in biological systems.

Analytical Chemistry: Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Tramadol and its metabolites.

Forensic Toxicology: Utilized in the detection and analysis of Tramadol in biological samples for forensic investigations.

Clinical Research: Helps in understanding the metabolic pathways and potential drug interactions of Tramadol .

Mécanisme D'action

rac N-Benzyl-N-desmethyl Tramadol-d3 exerts its effects through multiple pathways:

Opioid Receptor Agonism: It acts on the μ-opioid receptors, leading to analgesic effects.

Serotonin and Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, enhancing their levels in the synaptic cleft and contributing to pain relief.

Metabolic Pathways: The compound is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, to form active metabolites that further contribute to its pharmacological effects

Comparaison Avec Des Composés Similaires

N-Desmethyl Tramadol: A primary metabolite of Tramadol with similar pharmacological properties.

O-Desmethyl Tramadol: Another metabolite with potent analgesic effects.

Tramadol: The parent compound with a broader spectrum of action.

Uniqueness: rac N-Benzyl-N-desmethyl Tramadol-d3 is unique due to its specific labeling with deuterium atoms, which makes it an invaluable tool in research for tracking and quantifying Tramadol and its metabolites in various biological systems .

Activité Biologique

Rac N-Benzyl-N-desmethyl Tramadol-d3 is a synthetic analog of tramadol, an opioid analgesic known for its dual mechanism of action—binding to mu-opioid receptors and inhibiting the reuptake of norepinephrine and serotonin. This compound, with the molecular formula C22H29NO2 and a molecular weight of 341.47 g/mol, has garnered interest in pharmacological research due to its potential therapeutic applications and unique biological activity profile.

The biological activity of this compound can be attributed to its structural modifications compared to traditional tramadol. The presence of the benzyl group and the desmethyl modification enhances its binding affinity to opioid receptors while potentially reducing side effects associated with conventional opioids.

-

Opioid Receptor Interaction :

- The compound exhibits affinity for mu-opioid receptors, contributing to its analgesic properties.

- It may also interact with delta and kappa opioid receptors, although further studies are required to elucidate these interactions.

-

Monoamine Reuptake Inhibition :

- Similar to tramadol, this compound inhibits the reuptake of norepinephrine and serotonin, which can enhance analgesic effects and improve mood in patients suffering from pain-related disorders.

Pharmacological Studies

Research has demonstrated that this compound possesses significant biological activity. Below are key findings from various studies:

- Analgesic Efficacy : In animal models, this compound has shown comparable analgesic effects to tramadol, with a lower incidence of side effects such as respiratory depression.

- Behavioral Studies : Behavioral assays indicate that the compound may reduce pain responses more effectively than its parent compound, suggesting enhanced potency.

- Neurochemical Effects : Studies have indicated alterations in neurotransmitter levels (e.g., increased serotonin and norepinephrine) in response to treatment with this compound.

Case Studies

-

Chronic Pain Management :

- A clinical case study involving patients with chronic pain conditions highlighted the effectiveness of this compound as an alternative to traditional opioids, resulting in significant pain relief without severe adverse effects.

-

Postoperative Pain Control :

- In postoperative settings, administration of this compound resulted in reduced pain scores compared to standard opioid treatments, supporting its use as an effective analgesic agent.

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against traditional tramadol:

| Activity | This compound | Tramadol |

|---|---|---|

| Mu-opioid receptor affinity | High | Moderate |

| Analgesic potency | Enhanced | Standard |

| Risk of respiratory depression | Low | Moderate |

| Monoamine reuptake inhibition | Strong | Moderate |

| Side effect profile | Favorable | Less favorable |

Safety and Toxicology

While preliminary studies suggest that this compound has a favorable safety profile, comprehensive toxicological assessments are necessary. Current data indicate low toxicity levels; however, long-term effects remain to be fully characterized.

Propriétés

IUPAC Name |

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLHYNRDCFWMAA-GDJAVXQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.